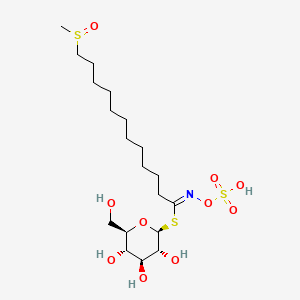
11-(Methylsulfinyl)undecyl-glucosinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Metilsulfinil)undecil-glucosinolato es un glucosinolato alifático, un tipo de compuesto natural que se encuentra en las plantas, particularmente en la familia Brassicaceae. Este compuesto se caracteriza por la presencia de un grupo funcional sulfurous unido a una cadena undecílica. Es conocido por sus potenciales actividades biológicas y se estudia principalmente por su papel en los mecanismos de defensa de las plantas y sus posibles beneficios para la salud .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 11-(Metilsulfinil)undecil-glucosinolato normalmente implica la incorporación de un grupo funcional sulfurous a una cadena undecílica. Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas en fuentes públicas. los métodos generales para sintetizar glucosinolatos a menudo implican el uso de tioglucosa y agentes alquilantes apropiados en condiciones controladas .
Métodos de Producción Industrial
Los métodos de producción industrial para 11-(Metilsulfinil)undecil-glucosinolato no se detallan extensamente en la literatura disponible. Por lo general, la producción de glucosinolatos a escala industrial implicaría la extracción de fuentes vegetales, como Camelina sativa, seguida de procesos de purificación para aislar el compuesto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
11-(Metilsulfinil)undecil-glucosinolato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo funcional sulfurous se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar tioles u otras especies de azufre reducidas.
Sustitución: La parte glucosinolato puede sufrir reacciones de sustitución, particularmente en el átomo de azufre
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones para estas reacciones normalmente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y glucosinolatos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
11-(Metilsulfinil)undecil-glucosinolato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se estudia por sus propiedades químicas únicas y su potencial como precursor para la síntesis de otros compuestos bioactivos.
Biología: Se investiga por su papel en los mecanismos de defensa de las plantas y sus posibles efectos en los herbívoros y patógenos.
Medicina: Se explora por sus posibles beneficios para la salud, incluyendo propiedades anticancerígenas, antiinflamatorias y antioxidantes.
Industria: Utilizado en el desarrollo de pesticidas naturales y otras aplicaciones agrícolas
Mecanismo De Acción
El mecanismo de acción de 11-(Metilsulfinil)undecil-glucosinolato implica su descomposición en compuestos bioactivos, como los isotiocianatos, tras la hidrólisis. Estos compuestos bioactivos interactúan con diversos objetivos y vías moleculares, incluyendo la modulación de enzimas de desintoxicación, la inhibición de vías inflamatorias y la inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Sinigrina: Otro glucosinolato alifático que se encuentra en plantas como la mostaza y el rábano picante.
Glucorrafanina: Un glucosinolato que se encuentra en el brócoli y otras verduras crucíferas, conocido por sus propiedades beneficiosas para la salud.
Gluconasturtiína: Encontrado en el berro y otras plantas crucíferas, conocido por su sabor picante y sus posibles beneficios para la salud
Singularidad
11-(Metilsulfinil)undecil-glucosinolato es único debido a su grupo funcional sulfurous específico y su cadena undecílica, que confieren propiedades químicas y actividades biológicas distintas.
Propiedades
Fórmula molecular |
C19H37NO10S3 |
|---|---|
Peso molecular |
535.7 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-12-methylsulfinyl-N-sulfooxydodecanimidothioate |
InChI |
InChI=1S/C19H37NO10S3/c1-32(25)12-10-8-6-4-2-3-5-7-9-11-15(20-30-33(26,27)28)31-19-18(24)17(23)16(22)14(13-21)29-19/h14,16-19,21-24H,2-13H2,1H3,(H,26,27,28)/b20-15-/t14-,16-,17+,18-,19+,32?/m1/s1 |
Clave InChI |
ZXUVJMBTZIUKJG-WTEGKUSWSA-N |
SMILES isomérico |
CS(=O)CCCCCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CS(=O)CCCCCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















